Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 4-carbamoyloxazole under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amines .
Scientific Research Applications
Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reference standard for various analytical techniques . In biology, it is used to study enzyme interactions and protein binding. In medicine, it is investigated for its potential therapeutic properties and as a precursor in drug synthesis .
Mechanism of Action
The mechanism of action of tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Tert-butyl (4-carbamoyloxazol-2-YL)methylcarbamate can be compared with other similar compounds, such as:
- Tert-butyl (4-carbamoyloxazol-2-yl)carbamate
- Tert-butyl (4-carbamoyloxazol-2-yl)ethylcarbamate
These compounds share similar structures but may differ in their chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-[(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(15)12-4-7-13-6(5-16-7)8(11)14/h5H,4H2,1-3H3,(H2,11,14)(H,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOUANMZAMCHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CO1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700556 |
Source
|
Record name | tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182120-97-4 |
Source
|
Record name | tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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